tert-Butyl (7-(benzylamino)heptyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[7-(benzylamino)heptyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2/c1-19(2,3)23-18(22)21-15-11-6-4-5-10-14-20-16-17-12-8-7-9-13-17/h7-9,12-13,20H,4-6,10-11,14-16H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGRJVHRXOTQIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCNCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mono-Boc Protection of 1,7-Diaminoheptane Followed by Benzylation
This two-step approach begins with the selective protection of one amine group in 1,7-diaminoheptane, followed by benzylation of the remaining amine.
Step 1: Selective Boc Protection
The mono-Boc protection of 1,7-diaminoheptane is achieved using di-tert-butyl dicarbonate (Boc₂O) under controlled conditions. A biphasic system of water and tetrahydrofuran (THF) with sodium bicarbonate (NaHCO₃) as a base ensures selective reaction with one amine group.
Procedure :
-
Dissolve 1,7-diaminoheptane (1.0 equiv) in THF (0.5 M).
-
Add Boc₂O (1.05 equiv) dropwise at 0°C under nitrogen.
-
Stir for 12 hours at room temperature.
-
Extract with ethyl acetate, wash with brine, and concentrate.
-
Purify via flash chromatography (hexane/ethyl acetate = 4:1) to isolate Boc-NH-(CH₂)₇-NH₂.
Step 2: Benzylation via Alkylation
The free amine in Boc-NH-(CH₂)₇-NH₂ is alkylated using benzyl bromide under phase-transfer catalysis (PTC) conditions, adapted from lacosamide intermediate syntheses.
Procedure :
-
Dissolve Boc-NH-(CH₂)₇-NH₂ (1.0 equiv) in ethyl acetate (0.3 M).
-
Add benzyl bromide (1.2 equiv), tetrabutylammonium bromide (TBAB, 0.1 equiv), and 50% aqueous KOH (2.0 equiv).
-
Stir vigorously at 25°C for 6 hours.
-
Quench with water, extract with ethyl acetate, and dry over MgSO₄.
-
Concentrate and recrystallize (hexane/ethyl acetate = 8:1) to obtain this compound.
Key Optimization :
Reductive Amination Route
An alternative method employs reductive amination to introduce the benzyl group, avoiding alkylating agents.
Step 2: Reductive Amination with Benzaldehyde
Boc-NH-(CH₂)₇-NH₂ reacts with benzaldehyde under reductive conditions to form the secondary amine.
Procedure :
-
Dissolve Boc-NH-(CH₂)₇-NH₂ (1.0 equiv) in methanol (0.2 M).
-
Add benzaldehyde (1.1 equiv) and acetic acid (0.1 equiv).
-
Stir for 1 hour at 25°C, then add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv).
-
React for 12 hours, quench with saturated NaHCO₃, and extract with dichloromethane.
-
Purify via column chromatography (SiO₂, ethyl acetate/hexane = 1:3).
Advantages :
-
Mitigates risks associated with alkylating agents.
-
Suitable for acid-sensitive substrates.
Sequential Alkylation and Protection
This route constructs the heptyl chain iteratively, incorporating Boc and benzylamino groups through alkylation.
Procedure :
-
Synthesis of 7-Bromoheptylamine : React 1,7-dibromoheptane with ammonia (2.0 M in THF) to yield 7-bromoheptylamine.
-
Boc Protection : Treat 7-bromoheptylamine with Boc₂O (1.1 equiv) and DMAP (0.1 equiv) in dichloromethane.
-
Benzylation : React Boc-NH-(CH₂)₇-Br with benzylamine (2.0 equiv) and K₂CO₃ in DMF at 60°C for 24 hours.
Yield : 60–70% (over three steps).
Challenges :
-
Low selectivity in step 1 leads to diamination byproducts.
-
Requires rigorous purification after each step.
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| Alkylation (PTC) | 90–95% | High yield, scalable | Requires toxic benzyl bromide |
| Reductive Amination | 70–80% | Avoids alkylating agents | Lower yield, sensitive to moisture |
| Sequential Alkylation | 60–70% | Flexible chain construction | Multi-step, low overall yield |
Critical Reaction Parameters and Optimization
Temperature and Solvent Effects
Catalytic Enhancements
-
Phase-Transfer Catalysis : TBAB (0.1 equiv) increases the reaction rate by 40% in alkylation.
-
Boc Protection : DMAP (4-dimethylaminopyridine) accelerates Boc₂O activation, reducing reaction time to 2 hours.
Scalability and Industrial Considerations
The PTC-mediated alkylation route (Section 1.1) is preferred for industrial-scale synthesis due to:
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (7-(benzylamino)heptyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl (7-(benzylamino)heptyl)carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology: In biological research, this compound is used in the synthesis of peptide-based drugs and as a linker in the development of bioconjugates .
Medicine: The compound is explored for its potential use in drug delivery systems and as a building block in the synthesis of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of tert-Butyl (7-(benzylamino)heptyl)carbamate involves the protection of amino groups through the formation of a stable carbamate linkage. This protects the amino group from unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Structural Analogs with Varying Chain Lengths
Shorter-Chain Derivatives
- tert-Butyl (2-(benzylamino)ethyl)carbamate Molecular Formula: C₁₄H₂₂N₂O₂ Molecular Weight: 250.34 g/mol Physical Properties: Boiling point 376.2°C, density 1.0 g/cm³, flash point 181.3°C . Key Difference: The ethyl chain (2 carbons) reduces steric hindrance and increases rigidity compared to the heptyl analog.
- tert-Butyl N-[3-(benzylamino)propyl]carbamate Hazard Profile: Classified as "No known hazard" under OSHA HCS, suggesting low acute toxicity .
Longer-Chain Derivatives
- tert-Butyl (7-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)heptyl)carbamate Synthesis: Deprotection with HCl yields a free amine intermediate for further functionalization . Key Difference: The extended heptyl chain accommodates bulky substituents (e.g., isoindolinone-dioxopiperidine), enhancing compatibility with biological targets.
Analogs with Modified Substituents
Stereochemical Variants
- tert-Butyl (S)-(1-(benzylamino)-1-oxopropan-2-yl)carbamate (37) Synthesis: Prepared via Boc-alanine and benzylamine coupling (95% yield) . Enantiomeric Purity: >99:1 S isomer confirmed by chiral HPLC . Key Difference: The α-carbon stereochemistry and ketone group alter hydrogen-bonding capacity and biological activity.
- tert-Butyl ((S)-2-(benzylamino)-1-((R)-3-bromo-4,5-dihydroisoxazol-5-yl)-2-oxoethyl)carbamate (11b) Functionality: Incorporates a bromo-dihydroisoxazolyl group, likely enhancing electrophilic reactivity .
Aromatic and Heterocyclic Derivatives
- tert-Butyl (3-aminophenyl)carbamate Similarity Score: 0.98 vs. tert-Butyl (7-(benzylamino)heptyl)carbamate . Key Difference: Aromatic amine substituents on phenyl rings confer distinct electronic properties and π-π stacking interactions.
- tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate Molecular Formula: C₁₄H₁₈BrNO₂ Molecular Weight: 312.2 g/mol .
Trends :
Biological Activity
tert-Butyl (7-(benzylamino)heptyl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential neuroprotective and antimicrobial properties. Understanding its biological activity involves exploring its mechanisms of action, structure-activity relationships (SAR), and efficacy against various biological targets.
Neuroprotective Activity
Research indicates that aromatic carbamates, including derivatives similar to this compound, can exhibit neuroprotective effects. These compounds have been shown to enhance the Bcl-2/Bax ratio, promoting an anti-apoptotic state in neurons and activating autophagy through the induction of beclin 1. In studies, certain derivatives protected up to 80% of neurons from etoposide-induced apoptosis at low concentrations (100 nM) .
Antimicrobial Properties
The compound's structure suggests potential activity against pathogens. For example, related carbamate derivatives have demonstrated significant inhibitory effects against Mycobacterium tuberculosis, indicating that structural modifications can enhance biological efficacy .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by its structural components. The presence of a benzyl group is crucial for enhancing TLR7 agonistic activity, which is associated with immune modulation and potential therapeutic applications in chronic viral diseases .
| Substituent | Activity | Remarks |
|---|---|---|
| Benzyl | High | Enhances TLR7 activity |
| t-Butyl | Moderate | Structural stability |
| Heptyl | Variable | Influences potency |
Neuroprotection in Cellular Models
In a study focusing on neuroprotective agents, compounds similar to this compound were tested in human induced pluripotent stem cell-derived neurons. The findings revealed that these compounds significantly reduced neuronal death and promoted cell viability under stress conditions .
Antitubercular Efficacy
Another study evaluated the antitubercular activity of various carbamate derivatives. The results showed that specific substitutions on the phenyl ring enhanced inhibitory potency against M. tuberculosis strains, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 5 μg/mL . This suggests that this compound could be a candidate for further development as an antitubercular agent.
Toxicity and Safety Profile
The safety profile of carbamate derivatives generally indicates low toxicity levels at therapeutic doses. For instance, studies have shown that certain structural modifications lead to improved metabolic stability without significantly increasing cytotoxicity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl (7-(benzylamino)heptyl)carbamate, and how can purity be optimized?
- Methodology : The compound is typically synthesized via multi-step reactions involving carbamate protection of primary amines. For example, tert-butyl carbamates are often prepared by reacting amines with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) under anhydrous conditions .
- Purification : Column chromatography using gradients of hexane/ethyl acetate (e.g., 8:1 to 3:1) is effective for isolating the product. Impurities such as benzyl alcohol byproducts may require additional washes or recrystallization .
Q. What safety precautions are critical when handling tert-butyl carbamate derivatives in the lab?
- Hazard Mitigation : Use NIOSH-approved respirators (e.g., P95 filters) for particulate exposure and OV/AG/P99 filters for organic vapors. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid inhalation and skin contact due to potential irritant properties .
- Storage : Store at room temperature in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Stability is compromised by strong acids/bases or prolonged exposure to moisture .
Q. How can the stability of this compound be assessed under varying pH conditions?
- Experimental Design : Prepare buffered solutions (pH 1–12) and incubate the compound at 25°C and 40°C. Monitor degradation via HPLC or LC-MS at intervals (e.g., 0, 24, 48 hours). The Boc group is prone to cleavage under acidic conditions (pH < 3), while alkaline conditions may induce side reactions .
Advanced Research Questions
Q. What strategies prevent racemization during the synthesis of chiral tert-butyl carbamate intermediates?
- Stereochemical Control : Use enantioselective catalysts (e.g., chiral Lewis acids) or mild reaction conditions (low temperature, short reaction times). Barrett and Pilipauskas (1990) demonstrated racemization-free O-benzylation using benzyl trichloroacetimidate under neutral conditions .
- Analytical Validation : Confirm enantiopurity via chiral HPLC or polarimetry. For example, tert-butyl derivatives of aminomethylsilanes showed retained configuration when metalated between nitrogen and silicon .
Q. How can tert-butyl carbamates be functionalized via directed metalation for complex molecule synthesis?
- Metalation Protocols : Treat the carbamate with strong bases like LDA or Grignard reagents to deprotonate α to the nitrogen. Sieburth et al. (1996) achieved efficient alkylation/arylation at the silicon-nitrogen interface in aminomethyltrialkylsilane derivatives .
- Electrophile Compatibility : Test electrophiles (e.g., aldehydes, alkyl halides) in THF or DMF at −78°C to room temperature. Monitor reactions by TLC and quench with aqueous NH₄Cl to isolate functionalized products .
Q. What analytical techniques resolve structural ambiguities in tert-butyl carbamate derivatives?
- Spectroscopic Methods :
- ¹H/¹³C NMR : Key signals include tert-butyl protons (1.2–1.4 ppm) and carbamate carbonyls (155–160 ppm). Aromatic protons from the benzyl group appear at 7.2–7.4 ppm .
- X-ray Crystallography : Used to confirm stereochemistry in intermediates for CCR2 antagonists, as demonstrated by Campbell et al. (2009) .
- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients separates diastereomers and impurities .
Q. How are tert-butyl carbamates applied in the synthesis of bioactive molecules like kinase inhibitors?
- Case Study : Zhao et al. (2017) synthesized an omisertinib (AZD9291) intermediate by coupling tert-butyl carbamate-protected amines with aryl halides via Buchwald-Hartwig amination, achieving 81% yield .
- Quality Control : Monitor residual palladium via ICP-MS and ensure <10 ppm levels for pharmaceutical intermediates .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for tert-butyl carbamate derivatives: How to validate?
- Root Cause : Variations may arise from polymorphic forms or residual solvents.
- Resolution : Perform DSC analysis at 5°C/min under nitrogen. Compare results with purified samples (e.g., recrystallized from ethanol/water) .
Q. Conflicting reactivity data in metalation studies: What factors influence reaction outcomes?
- Variables : Solvent polarity (e.g., THF vs. DME), base strength, and steric hindrance from substituents. Garcia et al. (2006) observed higher diastereoselectivity in non-polar solvents for intramolecular α-amidoalkylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
